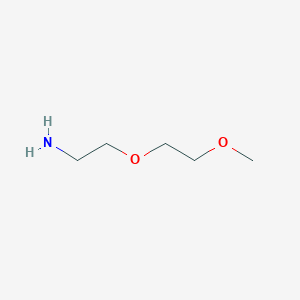
Ornithine-methotrexate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ornithine-methotrexate is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ornithine backbone linked to a pteridine derivative, making it a subject of interest in medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ornithine-methotrexate involves multiple steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting intermediate is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The use of polar aprotic solvents and controlled reaction conditions ensures high yield and purity. The process involves rigorous purification steps, including crystallization and chromatography, to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Ornithine-methotrexate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the pteridine ring, leading to different oxidation states.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Common in the pteridine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various pteridine derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Ornithine-methotrexate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as an antineoplastic agent, similar to methotrexate.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of Ornithine-methotrexate involves its interaction with specific molecular targets. It is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division. This inhibition disrupts the folate pathway, leading to the suppression of cell proliferation, which is particularly useful in cancer treatment .
相似化合物的比较
Similar Compounds
Methotrexate: Shares a similar structure and mechanism of action but differs in its specific molecular interactions and clinical applications.
Aminopterin: Another folate antagonist with comparable properties but distinct pharmacokinetics and toxicity profiles.
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-: A closely related compound with similar chemical properties but different biological activities.
Uniqueness
Ornithine-methotrexate stands out due to its unique combination of an ornithine backbone and a pteridine derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
80407-73-4 |
|---|---|
分子式 |
C20H25N9O3 |
分子量 |
439.5 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25N9O3/c1-29(10-12-9-24-17-15(25-12)16(22)27-20(23)28-17)13-6-4-11(5-7-13)18(30)26-14(19(31)32)3-2-8-21/h4-7,9,14H,2-3,8,10,21H2,1H3,(H,26,30)(H,31,32)(H4,22,23,24,27,28)/t14-/m0/s1 |
InChI 键 |
XZMFYMLGNMSYOG-AWEZNQCLSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
手性 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O |
规范 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ADMPO N-alpha-(4-amino-4-deoxy-N(10)--methylpteroyl)ornithine ornithine-methotrexate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















